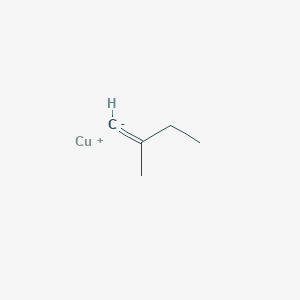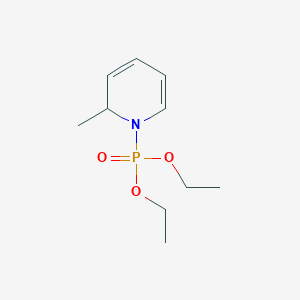
Diethyl (2-methylpyridin-1(2H)-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-methylpyridin-1(2H)-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a phosphonate group attached to a 2-methylpyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-methylpyridin-1(2H)-yl)phosphonate typically involves the reaction of 2-methylpyridine with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the phosphonate ester. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
Diethyl (2-methylpyridin-1(2H)-yl)phosphonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
Diethyl (2-methylpyridin-1(2H)-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing, particularly in the field of cancer therapy.
Industry: It finds applications in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of Diethyl (2-methylpyridin-1(2H)-yl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- Diethyl (2-pyridyl)phosphonate
- Diethyl (3-methylpyridin-1(2H)-yl)phosphonate
- Diethyl (4-methylpyridin-1(2H)-yl)phosphonate
Uniqueness
Diethyl (2-methylpyridin-1(2H)-yl)phosphonate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
特性
CAS番号 |
53268-01-2 |
|---|---|
分子式 |
C10H18NO3P |
分子量 |
231.23 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-2-methyl-2H-pyridine |
InChI |
InChI=1S/C10H18NO3P/c1-4-13-15(12,14-5-2)11-9-7-6-8-10(11)3/h6-10H,4-5H2,1-3H3 |
InChIキー |
HPQOVUURHSJNLO-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(N1C=CC=CC1C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


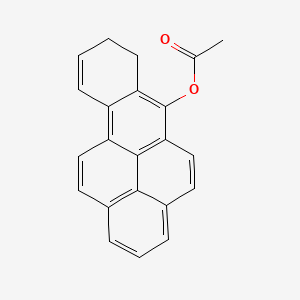
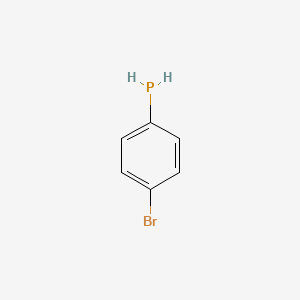
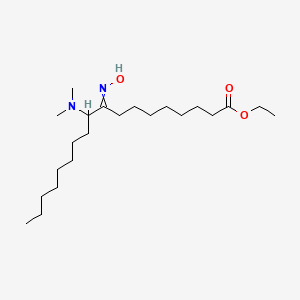
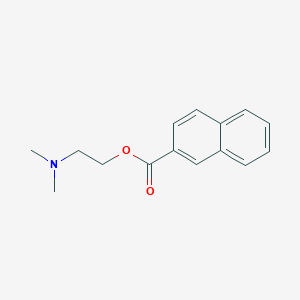

![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
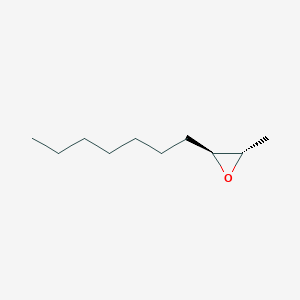

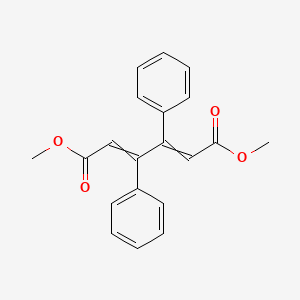
![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)
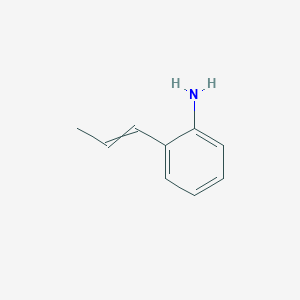
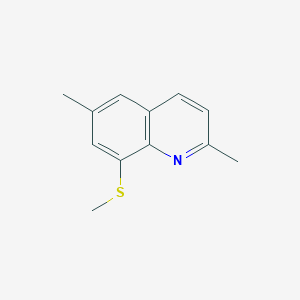
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
